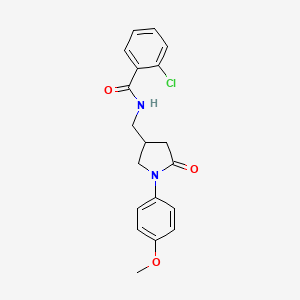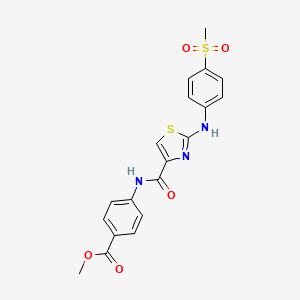
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also includes a 2-chlorophenyl group and a methoxyethyl group .
Molecular Structure Analysis
The molecular structure of “N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide” is complex, featuring an isoxazole ring, a 2-chlorophenyl group, and a methoxyethyl group . The isoxazole ring is a five-membered heterocyclic moiety .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivatives involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Synthetic Approaches
A novel one-pot synthetic method for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility of oxalamide compounds, including derivatives similar to N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide. This approach leverages 3-(2-nitroaryl)oxirane-2-carboxamides, utilizing Meinwald rearrangement and new rearrangement sequences for efficient synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Chemical Interaction and Structural Analysis
Studies on compounds with structures analogous to N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide, such as 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)Isoxazole, offer insights into their chemical interactions, including annulation and condensation processes. These interactions are crucial for understanding the chemical behavior and potential applications of such compounds (Perkins et al., 2003).
Potential Applications in Material Science and Catalysis
Material Science
The structural properties of oxalamide derivatives, including those similar to N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide, could be exploited in material science. For example, the study of liquid crystals incorporating similar molecular structures suggests potential applications in advanced materials, where the manipulation of liquid crystalline phases can lead to novel display technologies or smart materials (Naikwadi et al., 1980).
Safety and Hazards
The safety data sheet for a related compound, “{[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine”, classifies it as Acute toxicity, Oral (Category 3), H301 . The hazard statement is “Toxic if swallowed” and the precautionary statements include “Do not eat, drink or smoke when using this product” and "IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician" .
Orientations Futures
In the field of drug discovery, it’s always imperative to unleash new eco-friendly synthetic strategies . Given the drawbacks associated with metal-catalyzed reactions, it’s crucial to develop alternate metal-free synthetic routes . This could be a potential future direction for the synthesis of compounds like “N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide”.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-21-11(9-4-2-3-5-10(9)15)8-16-13(19)14(20)17-12-6-7-22-18-12/h2-7,11H,8H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBWNZIFKPMJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

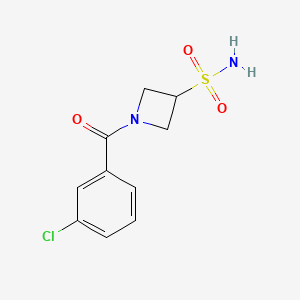
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)
![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)
![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)
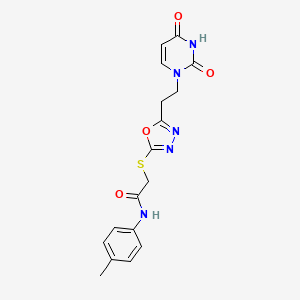
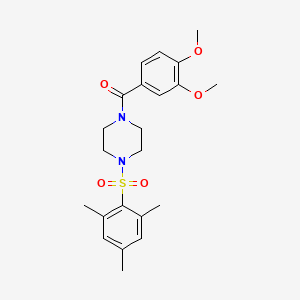
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)

![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)
![Methyl 3-[[2-[2-[(2-phenoxyacetyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2752232.png)

